

Heliosupine N-oxide: A Review of Current Research and Future Directions

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Compound of Interest

Compound Name: *Heliosupine N-oxide*

Cat. No.: *B12428186*

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Introduction

Heliosupine N-oxide, a pyrrolizidine alkaloid (PA), is a metabolite of heliosupine found in various plant species, particularly of the *Heliotropium* genus.^{[1][2]} As a member of the pyrrolizidine alkaloid N-oxides (PANOs), it belongs to a class of compounds known for a wide spectrum of biological activities, ranging from potential therapeutic effects to significant toxicity.^{[2][3]} This technical guide provides a comprehensive overview of the existing research on **Heliosupine N-oxide** and related compounds, focusing on its chemical properties, biological activity, and toxicological profile. Due to the limited specific data on **Heliosupine N-oxide**, this guide synthesizes information from closely related PANOs to offer a broader context and suggest future research avenues.

Chemical and Physical Properties

Heliosupine N-oxide is characterized by the following properties:

Property	Value	Reference
CAS Number	31701-88-9	[1]
Molecular Formula	C20H31NO8	[1]
Molecular Weight	413.46 g/mol	[4][5]
Chemical Structure	A pyrrolizidine alkaloid with an N-oxide moiety.	[1]
Physical Form	Solid	[6]
Storage Temperature	-20°C	[6]

Biological Activity and Mechanism of Action

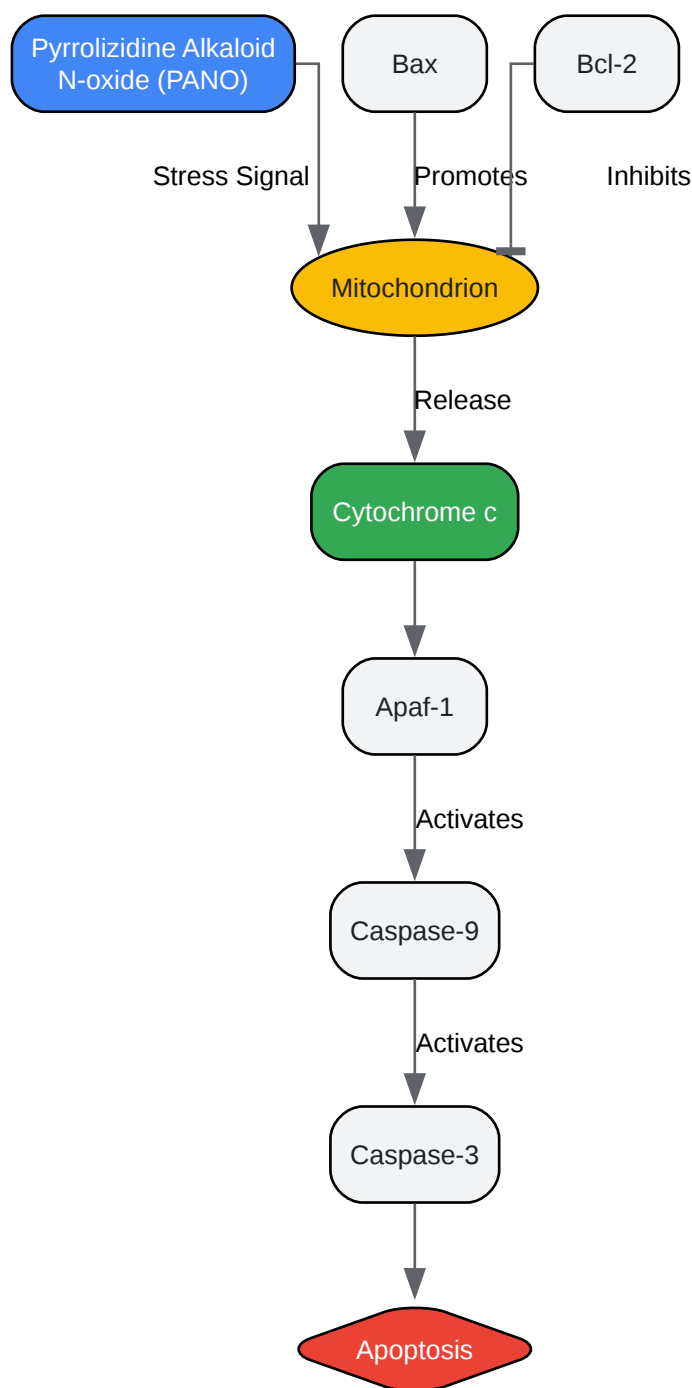
The primary reported biological activity of **Heliosupine N-oxide** is its ability to inhibit the muscarinic acetylcholine receptor (mAChR) with an IC₅₀ of 350 µM.[4][5][7] This suggests a potential role in modulating cholinergic neurotransmission.

While specific studies on the broader biological effects of **Heliosupine N-oxide** are scarce, research on related PANOs, such as indicine N-oxide, has revealed potential cytotoxic and anticancer activities.[2][8] These compounds are being investigated for their ability to inhibit the growth of various cancer cell lines.[8] The proposed mechanisms for the cytotoxic effects of some PANOs include the induction of apoptosis and cell cycle arrest.[2]

A key aspect of N-oxides in medicinal chemistry is their redox reactivity, which can be exploited for developing hypoxia-activated prodrugs.[9][10] The N-oxide group generally increases water solubility and decreases membrane permeability compared to the parent alkaloid.[9][10]

Postulated Signaling Pathway for PANO-induced Apoptosis

Based on the activity of other cytotoxic natural products, a potential mechanism for PANO-induced cell death could involve the intrinsic apoptosis pathway.



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Caption: Potential intrinsic apoptosis pathway induced by PANOs.

Toxicology and Safety Information

Pyrrolizidine alkaloids are well-known for their hepatotoxicity, and this toxicity is a major concern for any potential therapeutic application.^{[2][3]} The N-oxides are generally considered less toxic than their parent alkaloids; however, they can be reduced back to the toxic tertiary amine form in the gut and liver.^[11]

Hazard Classification: **Heliosupine N-oxide** is classified as acutely toxic and hazardous.^[6]

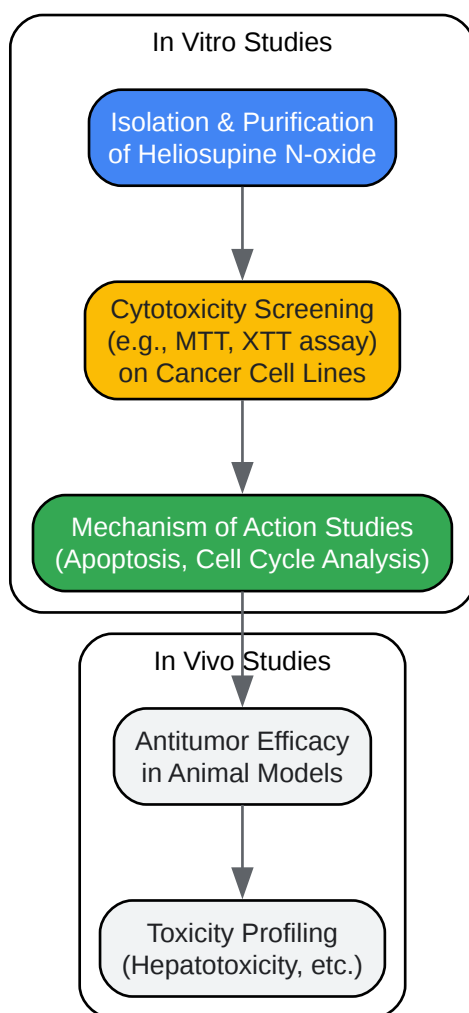
Hazard Statement	Description
H300 + H310 + H330	Fatal if swallowed, in contact with skin or if inhaled.

Precautionary Statements: P262 - Do not get in eyes, on skin, or on clothing.^[6] P280 - Wear protective gloves/ protective clothing/ eye protection/ face protection.^[6] P301 + P310 + P330 - IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.^[6] P302 + P352 + P310 - IF ON SKIN: Wash with plenty of soap and water. Immediately call a POISON CENTER/doctor.^[6] P304 + P340 + P310 - IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.^[6]

Experimental Protocols

Due to the limited published research specifically on **Heliosupine N-oxide**, detailed experimental protocols are not available. However, based on studies of related compounds, a general workflow for investigating its biological activity can be proposed.

Hypothetical Experimental Workflow



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Caption: Hypothetical workflow for investigating **Heliosupine N-oxide**.

1. Isolation and Purification:

- Objective: To obtain pure **Heliosupine N-oxide** for biological evaluation.
- General Method: Extraction from plant material (e.g., Heliotropium species) followed by chromatographic purification techniques such as column chromatography and HPLC.

2. In Vitro Cytotoxicity Screening:

- Objective: To determine the cytotoxic potential and selectivity of **Heliosupine N-oxide** against a panel of cancer cell lines.
- Protocol (Example: MTT Assay):
 - Seed cancer cells in 96-well plates and allow them to adhere overnight.
 - Treat cells with a range of concentrations of **Heliosupine N-oxide** for 48-72 hours.
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
 - Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

3. Mechanism of Action Studies:

- Objective: To investigate the molecular mechanisms underlying the cytotoxic effects.
- Protocols:
 - Apoptosis Assay (Annexin V/Propidium Iodide Staining): Use flow cytometry to quantify the percentage of apoptotic and necrotic cells after treatment.
 - Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine the effect of the compound on cell cycle progression.
 - Western Blotting: Analyze the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

4. In Vivo Efficacy and Toxicity Studies:

- Objective: To evaluate the antitumor efficacy and toxicity profile in animal models.

- Protocols:
 - Xenograft Mouse Model: Implant human cancer cells into immunodeficient mice. Once tumors are established, treat the mice with **Heliosupine N-oxide** and monitor tumor growth.
 - Toxicity Studies: Administer the compound to healthy animals and monitor for signs of toxicity, including changes in body weight, organ function (particularly liver function tests), and histopathological analysis of major organs.

Future Directions and Conclusion

The current body of research on **Heliosupine N-oxide** is limited, with most of the available information being inferred from the broader class of pyrrolizidine alkaloid N-oxides. While its activity as a muscarinic acetylcholine receptor inhibitor is noted, its potential as a cytotoxic agent remains largely unexplored.

Future research should focus on:

- Comprehensive Biological Screening: Evaluating the activity of pure **Heliosupine N-oxide** against a wide range of biological targets and cell lines.
- Detailed Mechanistic Studies: Elucidating the specific signaling pathways modulated by **Heliosupine N-oxide**.
- In-depth Toxicological Assessment: Quantifying its toxicity profile, with a particular focus on hepatotoxicity, to determine any potential therapeutic window.
- Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of **Heliosupine N-oxide** is crucial for any drug development efforts.

In conclusion, **Heliosupine N-oxide** represents a potentially bioactive molecule whose properties are yet to be fully characterized. Further rigorous scientific investigation is essential to unlock its therapeutic potential and to fully understand its toxicological risks.

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